molecular formula C21H16ClN5O7 B12473864 N-(2-chloro-4-nitrophenyl)-2-[(2,4-dimethylphenyl)amino]-3,5-dinitrobenzamide

N-(2-chloro-4-nitrophenyl)-2-[(2,4-dimethylphenyl)amino]-3,5-dinitrobenzamide

Cat. No.: B12473864
M. Wt: 485.8 g/mol
InChI Key: JIAZDBZKLSPYDL-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2-[(2,4-dimethylphenyl)amino]-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-2-[(2,4-dimethylphenyl)amino]-3,5-dinitrobenzamide typically involves multi-step organic reactions. The process begins with the nitration of aniline derivatives to introduce nitro groups. This is followed by chlorination and subsequent amination reactions to form the desired compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-2-[(2,4-dimethylphenyl)amino]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-2-[(2,4-dimethylphenyl)amino]-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-[(2,4-dimethylphenyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple nitro groups and a chloro substituent allows it to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenol: A simpler compound with similar functional groups.

    4-chloro-2-nitrophenyl carbamate: Another compound with a chloro and nitro substituent.

    2,4-dimethylphenyl derivatives: Compounds with similar aromatic structures.

Uniqueness

N-(2-chloro-4-nitrophenyl)-2-[(2,4-dimethylphenyl)amino]-3,5-dinitrobenzamide is unique due to its combination of multiple nitro groups, a chloro substituent, and an amine linkage. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H16ClN5O7

Molecular Weight

485.8 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-(2,4-dimethylanilino)-3,5-dinitrobenzamide

InChI

InChI=1S/C21H16ClN5O7/c1-11-3-5-17(12(2)7-11)23-20-15(8-14(26(31)32)10-19(20)27(33)34)21(28)24-18-6-4-13(25(29)30)9-16(18)22/h3-10,23H,1-2H3,(H,24,28)

InChI Key

JIAZDBZKLSPYDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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